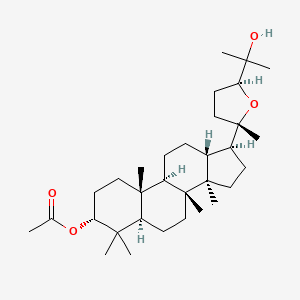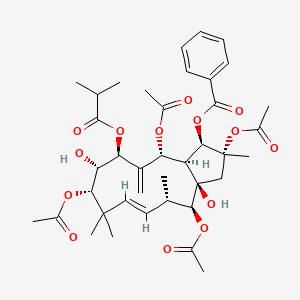
Prostaglandin Metabolite HPLC Mixture
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This mixture contains the primary metabolites of prostaglandins (PGs) D2, E2, and F2α. Contents: 13,14-dihydro-15-keto PGD2, 13,14-dihydro-15-keto PGE2, 11β-PGF2α, 13,14-dihydro-15-keto PGF2α, and PGF2β (100 µg each). In primates, the lung is an active site of PG inactivation via 15-hydroxy PG dehydrogenase (15-hydroxy PGDH). E and F-series PGs are good substrates for 15-hydroxy PGDH, which oxidizes the C-15 hydroxyl group to give the corresponding 15-keto compounds. This oxidation if followed rapidly by Δ While the primary PGs are often undetectable in plasma due to their rapid inactivation, the 13,14-dihydro-15-keto metabolites can be present at concentrations of several hundred pg/ml. In addition, 9- and 11-keto PG-reductases have been reported, especially in the case of PGD2, which produce F-series PG metabolites with a β-hydroxyl group on the ring. These metabolites span a wide polarity range and separate well on reversed phase HPLC.
科学的研究の応用
1. Stability Studies and Drug Efficacy
- Stability studies of prostaglandin metabolites, such as Prostaglandin E1 (PGE1), are crucial in determining the efficacy and shelf life of drugs used for treatments like erectile dysfunction. HPLC is used to investigate the stability of PGE1 in physiological solutions, revealing that at 2–8°C, about 85% of the initial concentration remains stable for up to 90 days (Gatti et al., 1995).
2. Separation of Prostaglandin Compounds
- High-pressure liquid chromatography (HPLC) techniques like argentation and reverse-phase HPLC are essential for separating prostaglandin compounds. These methods are effective for analyzing and isolating various prostaglandin metabolites and their derivatives from complex biological samples (Powell, 1982).
3. Extraction and Purification
- HPLC assists in the efficient extraction of prostaglandins, thromboxanes, and hydroxy fatty acids from various biological samples. This method significantly improves the purity of the extracted compounds compared to traditional extraction methods, facilitating further analysis (Powell, 1980).
4. Derivatization and Detection
- The application of HPLC in derivatization procedures for detecting prostaglandins in biological matrices is significant. Using electroactive derivative-forming reagents enhances the detection limits, enabling the identification of prostaglandins even at very low concentrations (Beck et al., 1989).
5. Quantitative Analysis in Dietary Studies
- HPLC methods are utilized to quantitatively analyze prostaglandin metabolites in dietary studies. This enables the study of how different diets affect the levels of specific prostaglandins in biological systems, providing insights into metabolic pathways (Kivits & Nugteren, 1988).
6. Plasma Concentration Measurement
- Determining the concentration of prostaglandin metabolites in plasma through HPLC aids in monitoring drug therapy and understanding pharmacokinetics. This method offers high sensitivity and specificity for such measurements (Cox & Pullen, 1986).
7. Identification of Metabolites in Biological Studies
- The use of HPLC in identifying and characterizing prostaglandin metabolites in various biological studies, including those involving marine organisms, is essential for understanding biochemical pathways and physiological processes (Korotchenko et al., 1999).
特性
同義語 |
PG Metabolite HPLC Mixture |
|---|---|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Potassium;2-[3-[5-[(2-methoxysulfonothioylacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[3-(trioxido-lambda4-sulfanyl)propyl]indole-5-sulfonate](/img/structure/B1151713.png)
![[(1R,2R,3Ar,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B1151717.png)
![(1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde](/img/structure/B1151718.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate](/img/structure/B1151727.png)


